1-(2-Oxo-2-phenylethyl)pyridin-2(1h)-one
Description
Properties
CAS No. |
952-75-0 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-phenacylpyridin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-12(11-6-2-1-3-7-11)10-14-9-5-4-8-13(14)16/h1-9H,10H2 |
InChI Key |
GFBCTXUIWDOWBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=CC2=O |
Other CAS No. |
952-75-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Variations
Pyridin-2(1H)-one derivatives are structurally versatile, with substitutions at positions 1, 3, and 5 significantly influencing their biological profiles. Below is a comparative analysis:
Table 1: Key Pyridin-2(1H)-one Derivatives and Their Properties
Pharmacological Profiles
- SSRI Activity: Derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibit potent serotonin reuptake inhibition (IC₅₀ values in nanomolar range), making them candidates for antidepressant therapy .
- Anti-Allodynic Agents: Substitutions at C3 (aryl/heteroaryl) and C5 (phenylamino) enhance binding to pain-modulating targets. For example, compound 73 (3-biphenyl-5-phenylamino) showed efficacy in rodent models of mechanical allodynia .
- JAK Inhibitors : Pyridin-2(1H)-ones with bulky substituents (e.g., halogenated aryl groups) demonstrate inhibition of Janus kinases, relevant in inflammatory and autoimmune diseases .
- Target Compound : The 2-oxo-2-phenylethyl group may confer unique steric or electronic properties, but its pharmacological activity remains underexplored. Nitro derivatives (e.g., 3-nitro) could modulate redox or electrophilic interactions .
Q & A
What are the optimal synthetic routes for 1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
A common approach involves nucleophilic addition-elimination reactions. For example, reacting pyridin-2(1H)-one derivatives with phenylacetaldehyde in the presence of a base like sodium ethoxide can yield the target compound. Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios significantly impact yield and purity. Parallel optimization studies using Design of Experiments (DoE) are recommended to identify ideal parameters . For analogs, multi-step routes involving cyclopropane or oxadiazole ring formation may require protecting groups to prevent side reactions .
Table 1: Synthetic Routes and Yields
| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyridin-2(1H)-one | Phenylacetaldehyde, NaOEt | 65–75 | >95% | |
| Cyclopropyl intermediates | Oxidative coupling | 40–50 | 90% |
How can spectroscopic techniques confirm the structure and purity of 1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H NMR confirms aromatic proton environments (δ 7.2–8.5 ppm for phenyl/pyridinone rings) and the methylene bridge (δ 4.5–5.0 ppm). C NMR identifies carbonyl groups (δ 170–190 ppm) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 228.0899 for CHNO) and fragmentation patterns.
- IR Spectroscopy: Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm functional groups .
What advanced crystallization methods improve structural resolution for X-ray analysis of this compound?
Level: Advanced
Methodological Answer:
High-resolution X-ray diffraction requires well-diffracting single crystals. Techniques include:
- Solvent Diffusion: Layering hexane over a saturated DCM solution to slow crystallization.
- Temperature Gradients: Gradual cooling from 40°C to 4°C over 48 hours.
- Additive Screening: Using chiral auxiliaries or co-crystallizing agents to enhance crystal packing.
Refinement via SHELXL (e.g., anisotropic displacement parameters, twin refinement for twinned crystals) resolves electron density ambiguities .
Table 2: Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| R-factor | 0.039 |
| Resolution (Å) | 0.78 |
How can researchers address low solubility in pharmacological assays for this compound?
Level: Advanced
Methodological Answer:
Low solubility (common in pyridinones due to planar aromatic systems) can be mitigated via:
- Co-solvents: Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl esters) to enhance hydrophilicity.
- Structural Modifications: Replace the phenyl group with polar substituents (e.g., -OH, -NH) while maintaining activity .
In vitro assays should include solubility checks via dynamic light scattering (DLS) or nephelometry to avoid false negatives .
What computational strategies predict the biological activity of 1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-one derivatives?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 reverse transcriptase (NNRTI binding pocket). Pyridinone derivatives show affinity for hydrophobic pockets via π-π stacking .
- QSAR Models: Train models on datasets of IC values and descriptors (e.g., logP, polar surface area) to prioritize synthesis targets.
- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns trajectories) and hydrogen-bonding networks with residues like Lys101 and Tyr188 .
How to resolve contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR: Identify conformational exchange (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons unambiguously.
- LC-MS Purity Checks: Rule out impurities >0.5% via UPLC-MS. Cross-validate with X-ray data if crystallization succeeds .
What are the key considerations for designing structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Core Modifications: Systematically vary substituents on the phenyl or pyridinone rings to assess steric/electronic effects.
- Bioisosteric Replacements: Substitute the oxadiazole group with triazoles or thiadiazoles to maintain hydrogen-bonding capacity .
- Pharmacokinetic Profiling: Measure logD (1–3 for optimal blood-brain barrier penetration) and metabolic stability in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
